![molecular formula C20H12N2O6S B4157893 (1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxobenzo[cd]indole-6-sulfonate](/img/structure/B4157893.png)
(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxobenzo[cd]indole-6-sulfonate
Overview
Description
The compound “2-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione” is a chemical compound with the molecular formula C20H16N2O5S and a molecular weight of 396.41644 . It is related to the class of compounds known as dihydrobenzo[cd]indole-6-sulfonamides .
Synthesis Analysis
The synthesis of this compound and its analogs has been reported in the literature . The process involved the optimization of a previously reported TNF-α inhibitor, EJMC-1, through shape screening and rational design . A commercial compound library was screened for EJMC-1 analogs based on shape similarity . The most potent compound identified was 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10), which showed an IC50 of 14 μM, 2.2-fold stronger than EJMC-1 . Further optimization of S10 led to the synthesis of new compounds, the most potent of which was 4e, with an IC50 value of 3 μM in cell assay .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. It includes a dihydrobenzo[cd]indole core, a sulfonyl group, and an isoindole dione group . The presence of these functional groups likely contributes to the compound’s biological activity.Mechanism of Action
While the exact mechanism of action of this compound is not specified in the available literature, it is known to be a potent inhibitor of tumor necrosis factor-α (TNF-α) . TNF-α plays a pivotal role in inflammatory response, and dysregulation of TNF can lead to a variety of pathological effects, including auto-inflammatory diseases .
Future Directions
The compound and its analogs have been identified as potent TNF-α inhibitors, suggesting potential for further development as therapeutic agents . The most potent compound identified in the study, 4e, could be further optimized for its activity and properties . This research provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein-protein interaction inhibitor design .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 1-methyl-2-oxobenzo[cd]indole-6-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O6S/c1-21-15-9-10-16(13-7-4-8-14(17(13)15)18(21)23)29(26,27)28-22-19(24)11-5-2-3-6-12(11)20(22)25/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKUGUJBGXQFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)ON4C(=O)C5=CC=CC=C5C4=O)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4157818.png)
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B4157821.png)
![1-ethyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4157843.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-[(5-methyl-2-thienyl)methyl]prop-2-en-1-amine](/img/structure/B4157849.png)
![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(3,4-dimethylphenyl)sulfonyl]acrylonitrile](/img/structure/B4157850.png)
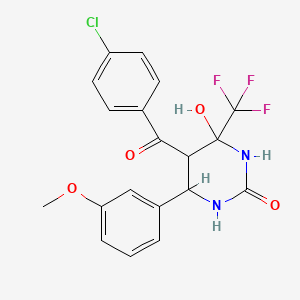
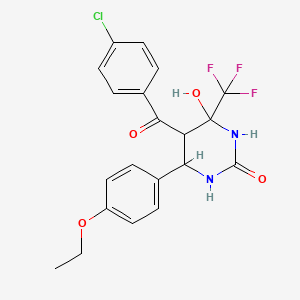
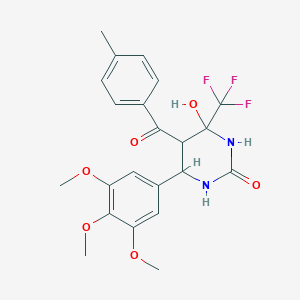
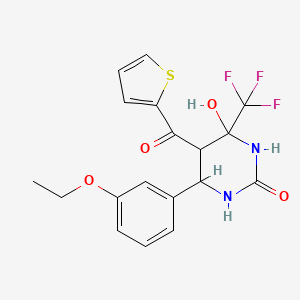
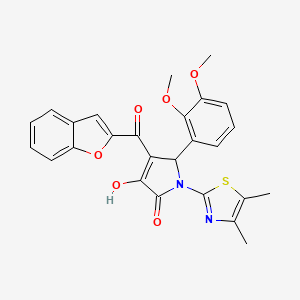
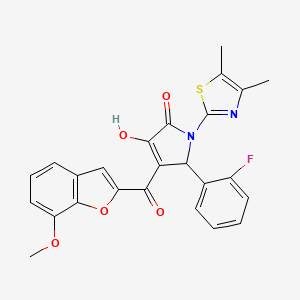
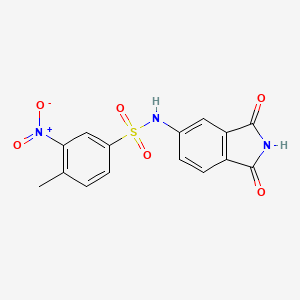
![4-{[acetyl(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B4157890.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine](/img/structure/B4157899.png)
